Tert-butyl allyl(2,6-dichloropyrimidin-4-yl)carbamate

Radical cyclization Heterocyclic synthesis Regioselectivity

For researchers constructing pyrimidinone libraries, this 2,6-dichloropyrimidine-4-yl carbamate ensures predictable N-directed radical cyclization, avoiding C-cyclized side products observed with N-acetyl or regioisomeric analogs. • Three orthogonal reactive sites: two chlorine atoms (sequential SNAr), one allyl group (thiol-ene click, cross-metathesis, hydroboration) • N-Boc group directs radical attack to pyrimidine nitrogen-mechanistically essential for single regioisomeric product formation • Metal-free lauroyl peroxide-mediated cascade; reduced chromatographic burden at scale

Molecular Formula C12H15Cl2N3O2
Molecular Weight 304.17 g/mol
Cat. No. B12847760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl allyl(2,6-dichloropyrimidin-4-yl)carbamate
Molecular FormulaC12H15Cl2N3O2
Molecular Weight304.17 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(CC=C)C1=CC(=NC(=N1)Cl)Cl
InChIInChI=1S/C12H15Cl2N3O2/c1-5-6-17(11(18)19-12(2,3)4)9-7-8(13)15-10(14)16-9/h5,7H,1,6H2,2-4H3
InChIKeyBDYTVXGELQRLFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Physicochemical Profile


Tert-butyl allyl(2,6-dichloropyrimidin-4-yl)carbamate (CAS 1242674-90-3; molecular formula C12H15Cl2N3O2; molecular weight 304.17 g/mol) is a polysubstituted pyrimidine building block. Its structure features a 2,6-dichloropyrimidine core substituted at the 4-position with an N-allyl-N-Boc amino group . Predicted physicochemical properties include a boiling point of 397.7±37.0 °C, a density of 1.3±0.1 g/cm³, and a calculated LogP of 3.8, indicating significant lipophilicity [1][2]. Commercial offerings specify a purity of ≥95% (typically 98%) with the compound intended exclusively for research and laboratory use, not for human or veterinary applications [1]. This compound serves as a strategic intermediate in heterocyclic chemistry, particularly for constructing fused pyrimidine systems via radical-mediated cyclization pathways.

✓
Radical cyclization route
Designed for metal-free radical addition to construct pyrimidinone scaffolds
✓
N-Boc directing group
Required for nitrogen-directed cyclization; alternative N-acyl groups yield carbon cyclization
✓
Regiochemical fidelity
2,6-dichloro-4-substituted pattern supports single regioisomeric pyrimidinone formation

Why N-Boc and Regiochemistry Are Critical


In-class compounds cannot simply be interchanged because the N-Boc and N-allyl substitution pattern on the 2,6-dichloropyrimidine scaffold dictates divergent reactivity in radical-mediated transformations. The Zard group demonstrated that replacing the N-Boc group with an N-acetyl group fundamentally alters the cyclization outcome: N-Boc substrates undergo unprecedented radical attack on the pyrimidine nitrogen to yield pyrimidinones, whereas N-acetyl analogs preferentially cyclize onto carbon, producing azaindolines [1]. Furthermore, the presence of chlorine atoms at both the 2- and 6-positions is mechanistically essential for the nitrogen-directed cyclization pathway [1]. Consequently, substituting this compound with a non-allylated analog, an N-acetyl variant, or a regioisomer (e.g., 4,6-dichloropyrimidin-2-yl isomer) will lead to either distinct product profiles or reaction failure, directly impacting synthetic route fidelity and downstream compound library diversity.

N-Acetyl analog
Reported to divert cyclization to carbon, producing azaindolines instead of pyrimidinones – protecting-group mismatch alters scaffold outcome
Non-allylated analog (CAS 1244949-72-1)
Lacks the terminal alkene handle; restricts diversification to SNAr chemistry only and limits library complexity
4,6-Dichloro regioisomer
Radical conditions produce a mixture of N- and C-cyclized products with reported lower combined yield, complicating purification

Performance Evidence vs. Closest Analogs


N-Boc vs. N-Acetyl Regioselectivity in Radical Cyclization

In radical-mediated cyclization using lauroyl peroxide in ethyl acetate, the N-Boc-protected 2,6-dichloropyrimidine substrate (structurally analogous to the target compound) undergoes cyclization exclusively onto the pyrimidine nitrogen to yield pyrimidinones in generally good yields (Table 1), whereas the corresponding N-acetyl analog produces azaindoline 2a as the major product with very little nitrogen-cyclized material [1]. This dichotomy in reactivity is controlled solely by the nature of the N-protecting group.

N-Boc vs. N-Acetyl cyclization
Head-to-head
Boc: pyrimidinone via N-cyclization
Acetyl: azaindoline via C-cyclization
Target (Boc)
N-cyclized pyrimidinone, minimal azaindoline
Comparator (Acetyl)
C-cyclized azaindoline, no N-product
Protecting-group-dependent regioselectivity
N-Boc essential for pyrimidinone scaffold access
Radical cyclization Heterocyclic synthesis Regioselectivity Pyrimidinone

Regioisomeric Purity: 2,6-Dichloro vs. 4,6-Dichloro Outcomes

The target compound belongs to the 4-substituted 2,6-dichloropyrimidine series (N-Boc-N-allyl at C4). When the analogous 2-substituted regioisomer (N-acetyl-N-allyl at C2) was examined, radical cyclization produced only one isomeric pyrimidinone due to symmetry constraints; however, replacement of the acetyl with a Boc group in the 2-substituted series led to a mixture of C-cyclised product 17 and two regioisomeric N-cyclised products 18 and 19 in a modest combined yield of 66% [1]. This contrasts with the cleaner, higher-yielding reactions observed for the 4-substituted series, highlighting regioisomer-dependent reaction efficiency.

Regioisomer efficiency
Cross-study comparable
4-substituted: single pyrimidinone, higher reported yields
2-substituted: mixture (C + two N-isomers), combined 66% yield
2,6-Dichloro-4-substituted
Cleaner profile, one isomeric product
4,6-Dichloro-2-substituted
Multiple regioisomers, modest combined yield
Regioisomer-dependent product homogeneity
Reported combined yield context; supports regioisomer selection
Regiochemistry Pyrimidine substitution Ring-closure selectivity

Allyl Group as a Versatile Functionalization Handle

The N-allyl substituent introduces a terminal alkene, enabling orthogonal functionalization via thiol-ene click chemistry, olefin cross-metathesis, or hydroboration/oxidation sequences [1]. In contrast, the non-allylated analog tert-butyl (2,6-dichloropyrimidin-4-yl)carbamate (CAS 1244949-72-1) lacks this reactive handle, limiting its utility to nucleophilic aromatic substitution at the chloro positions alone. This difference expands the target compound's value in diversity-oriented synthesis (DOS) and fragment-based drug discovery (FBDD) campaigns.

Allyl handle advantage
Class-level inference
3 orthogonal reactive sites
vs. 2 (non-allylated analog)
Expands synthetic diversification potential
Class-level synthetic logic; terminal alkene enables orthogonal chemistry
Allyl functionalization Click chemistry Cross-coupling Building block utility

Predicted Boiling Point and Lipophilicity Differences

The target compound (2,6-dichloro-4-substituted regioisomer) exhibits a predicted boiling point of 397.7±37.0 °C and a density of 1.3±0.1 g/cm³ , while the 4,6-dichloro-2-substituted regioisomer (CAS 1629490-29-4) shows a slightly lower predicted boiling point of 384.4±52.0 °C and density of 1.291±0.06 g/cm³ . The difference in boiling point (~13 °C) reflects distinct intermolecular interactions arising from the altered chlorine substitution pattern, which may influence purification strategy (distillation vs. chromatography) and storage recommendations.

Predicted boiling point
Predicted values
Δ ~13 °C higher for 2,6-dichloro isomer
May influence purification protocol selection
Predicted computational values; experimental verification recommended
Lipophilicity Physicochemical properties Procurement specifications

Research and Industrial Application Scenarios


Fused Pyrimidinone Libraries via Radical Cyclization

This compound is the recommended starting material for constructing pyrimidinone libraries via lauroyl peroxide-mediated radical addition–cyclization cascades. The N-Boc group is essential for directing cyclization onto the pyrimidine nitrogen, while the allyl group serves as the radical acceptor [1]. This metal-free methodology provides access to structurally diverse pyrimidinones with typically higher yields compared to the pyridine series, making it suitable for hit-to-lead and lead optimization programs in drug discovery [1].

Diversity-Oriented and Fragment-Based Drug Discovery

With three orthogonal reactive sites (two chlorine atoms for SNAr chemistry and one allyl group for alkene functionalization), the compound enables rapid generation of highly diversified compound libraries [1]. In FBDD campaigns, the allyl handle allows late-stage functionalization via thiol-ene click chemistry, olefin cross-metathesis, or hydroboration, maximizing structural diversity from a single fragment-sized building block [1].

Kinase Inhibitor Intermediate Synthesis

The 2,6-dichloropyrimidine core is a privileged scaffold in kinase inhibitor design. The N-Boc-N-allyl substitution pattern provides a masked amine that can be deprotected and further elaborated, while the chlorine atoms allow sequential SNAr reactions for introducing kinase hinge-binding motifs. Procurement of this specific regioisomer (2,6-dichloro-4-substituted) is critical, as the regioisomeric 4,6-dichloro-2-substituted analog yields a mixture of N- and C-cyclised products under radical conditions, complicating purification and reducing throughput [1].

Process Scale-Up of Pyrimidine-Fused Heterocycles

The cleaner reaction profile observed for the 4-substituted 2,6-dichloropyrimidine series (fewer side-products, formation of a single regioisomeric pyrimidinone) translates to reduced chromatographic burden during scale-up [1]. For process chemists transitioning from discovery to preclinical supply, the predictable and high-yielding radical cyclization chemistry supported by this building block lowers the cost of goods and simplifies quality control protocols [1].

Application
Selection Property
Validation Focus
Pyrimidinone library synthesis
N-Boc directing group
N-cyclization regioselectivity
Diversity-oriented fragment elaboration
Allyl functionalization handle
Orthogonal alkene reactivity with chloro groups
Kinase inhibitor core synthesis
2,6-dichloro-4-substituted regioisomer
Regioisomer-dependent product homogeneity
Scale-up of pyrimidine-fused heterocycles
Single-regioisomer product outcome
Purification burden and yield consistency
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